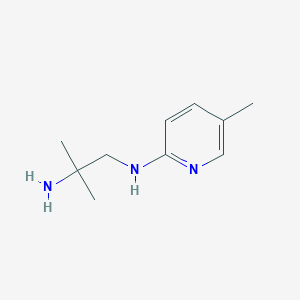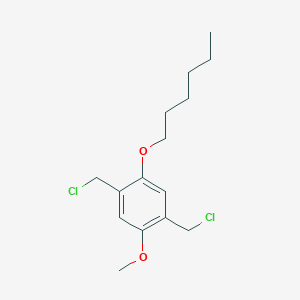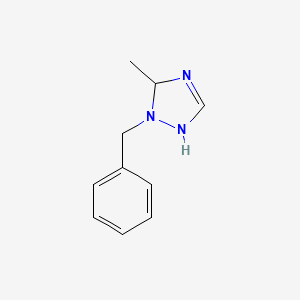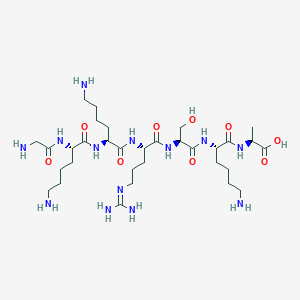
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-Alanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycyl-L-lysyl) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The mechanism of action of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular functions. For example, the peptide may bind to a receptor on the cell surface, triggering a cascade of intracellular events that lead to a specific biological response.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide with applications in cell culture and biotechnology.
Uniqueness
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions
Properties
CAS No. |
205385-38-2 |
|---|---|
Molecular Formula |
C32H63N13O9 |
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H63N13O9/c1-19(31(53)54)40-26(48)21(10-3-6-14-34)44-30(52)24(18-46)45-29(51)23(12-8-16-39-32(37)38)43-28(50)22(11-4-7-15-35)42-27(49)20(9-2-5-13-33)41-25(47)17-36/h19-24,46H,2-18,33-36H2,1H3,(H,40,48)(H,41,47)(H,42,49)(H,43,50)(H,44,52)(H,45,51)(H,53,54)(H4,37,38,39)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
KWXMIEUTLDCPIE-BTNSXGMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
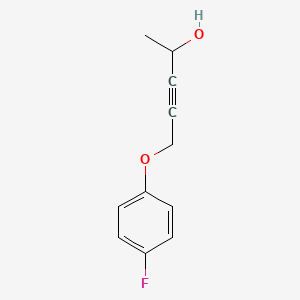


![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
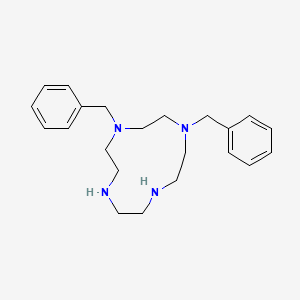
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
